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While there is currently limited information readily available on the specific scientific research applications of 3-Aminothiophene-2-carboxamide, some resources indicate it may be used in proteomics research []. Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications [].
Here's what we know so far:
The presence of the amino group (NH2) and the carboxamide group (C=O-NH2) in its structure suggests 3-Aminothiophene-2-carboxamide might have interesting chemical properties for research. The amino group can participate in various chemical reactions, while the carboxamide group can form hydrogen bonds with other molecules [].
3-Aminothiophene-2-carboxamide is an organic compound characterized by its unique thiophene ring structure, which is a five-membered ring containing sulfur. The molecular formula for this compound is C₅H₆N₂OS, and it has a molecular weight of approximately 142.17 g/mol. The compound features an amino group (-NH₂) and a carboxamide group (-C(=O)NH₂) attached to the thiophene ring, contributing to its potential reactivity and biological activity. Its CAS number is 147123-47-5, and it can be sourced from various chemical suppliers for research purposes .
Research has indicated that 3-aminothiophene-2-carboxamide exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 3-aminothiophene-2-carboxamide can be achieved through several methods:
3-Aminothiophene-2-carboxamide finds applications in various fields:
Studies on the interactions of 3-aminothiophene-2-carboxamide with biological targets have revealed insights into its mechanism of action:
Several compounds share structural similarities with 3-aminothiophene-2-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminothiophene | Amino group at position 2 | Lacks carboxamide functionality |
| 3-Amino-thiophene-2-carboxylic acid | Carboxylic acid instead of amide | More acidic properties; different reactivity |
| 4-Aminothiophene | Amino group at position 4 | Different electronic properties |
These compounds highlight the uniqueness of 3-aminothiophene-2-carboxamide, particularly its specific functional groups that contribute to its distinct chemical behavior and biological activities.
The development of 3-aminothiophene-2-carboxamide is intrinsically linked to the broader evolution of thiophene chemistry, particularly through the pioneering work on aminothiophene synthesis methodologies. The most significant breakthrough in accessing these compounds came with the discovery of the Gewald reaction by German chemist Karl Gewald, which provided a versatile one-pot method for synthesizing 2-aminothiophenes from ketones, activated acetonitriles, and elemental sulfur. This synthetic methodology revolutionized the field by offering a direct route to functionalized thiophene derivatives that were previously difficult to access through conventional synthetic approaches.
The historical significance of 3-aminothiophene-2-carboxamide extends beyond its synthetic accessibility to encompass its role as a key intermediate in the preparation of more complex heterocyclic systems. Early research in the 1970s and 1980s established the fundamental reactivity patterns of aminothiophene carboxamides, demonstrating their capacity to undergo cyclization reactions to form fused ring systems such as thienopyrimidines and thienotriazines. These discoveries laid the groundwork for contemporary applications in pharmaceutical chemistry, where such scaffolds serve as privileged structures for drug development.
The compound's CAS registry number 147123-47-5 was assigned as researchers began to recognize its distinct chemical and biological properties, differentiating it from other aminothiophene isomers. The establishment of standardized characterization protocols, including spectroscopic and crystallographic methods, further solidified its position as a well-defined chemical entity worthy of systematic investigation.
The aminothiophene scaffold, exemplified by 3-aminothiophene-2-carboxamide, occupies a central position in modern organic synthesis due to its remarkable versatility as a building block for complex molecular architectures. The strategic placement of the amino group at the 3-position and the carboxamide functionality at the 2-position creates a unique electronic environment that facilitates diverse chemical transformations. This arrangement enables the compound to serve simultaneously as a nucleophile, electrophile, and hydrogen bond donor/acceptor, making it an exceptionally versatile synthetic intermediate.
Contemporary research has demonstrated that 2-aminothiophenes and their derivatives exhibit diverse biological activities, including roles as selective inhibitors, receptor modulators, and enzyme cofactors. The 3-aminothiophene-2-carboxamide structure specifically provides multiple points for molecular recognition and binding, essential characteristics for pharmaceutical applications. The compound's ability to participate in various cyclization reactions has been extensively exploited in the synthesis of thienopyrimidines, which are important scaffolds in medicinal chemistry.
The significance of this scaffold is further enhanced by recent advances in green chemistry methodologies for its synthesis. Modern approaches utilizing microwave irradiation and catalytic processes have improved reaction yields and reduced environmental impact, making these compounds more accessible for research and industrial applications. The development of truly catalytic versions of the Gewald reaction has particularly enhanced the practical utility of aminothiophene synthesis, enabling more sustainable production methods.
Current research trends surrounding 3-aminothiophene-2-carboxamide reflect the compound's expanding role in multiple scientific disciplines. Computational studies have provided deeper insights into the reaction mechanisms governing aminothiophene formation, particularly elucidating the complex polysulfide chemistry involved in the Gewald reaction. These theoretical investigations have revealed that the reaction proceeds through a thermodynamically controlled process involving multiple polysulfide intermediates, with cyclization and aromatization serving as the primary driving forces.
The theoretical importance of 3-aminothiophene-2-carboxamide extends to its role as a model compound for understanding heterocyclic reactivity patterns. Density functional theory calculations have illuminated the electronic structure and reactivity profiles of aminothiophenes, providing guidance for synthetic strategy development and property optimization. These computational insights have proven invaluable for predicting reaction outcomes and designing new synthetic methodologies.
Recent research trends also emphasize the compound's potential in materials science applications, particularly in the development of organic semiconductors and photovoltaic materials. The electron-donating properties of the amino group combined with the electron-accepting characteristics of the carboxamide functionality create favorable conditions for charge transport and optical properties. Additionally, the growing interest in sustainable chemistry has focused attention on improving synthetic efficiency and reducing waste in aminothiophene production, leading to the development of more environmentally friendly synthetic protocols.
Cyclization reactions employing thioglycolic acid esters represent one of the earliest methods for constructing the thiophene core. The Fiesselmann thiophene synthesis, developed in the 1950s, utilizes α,β-acetylenic esters and thioglycolic acid derivatives under basic conditions to yield 3-hydroxy-2-thiophenecarboxylic acid intermediates [3]. A variation of this method substitutes ester groups with nitriles, directly producing 3-aminothiophenes [3]. For instance, Scott et al. demonstrated that substituting the ester moiety in α,β-acetylenic substrates with a nitrile group enables the formation of 3-aminothiophene-2-carboxamide through a tandem cyclization-dehydration sequence [3].
Another classical approach involves the condensation of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of alkaline condensing agents, such as alkali metal alcoholates [1]. This method, patented in 1959, produces 3-aminothiophene-2-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids and subsequently converted to carboxamides [1]. The reaction proceeds via nucleophilic displacement of halides by the thiol group, followed by cyclization and aromatization [1] [3].
The Gewald reaction, first reported in 1965, remains a cornerstone for synthesizing 2-aminothiophenes. This one-pot, three-component reaction combines ketones (or aldehydes), α-cyanoesters, and elemental sulfur in the presence of a base [2] [7]. For 3-acetyl-2-aminothiophenes, a modified Gewald reaction employs 1,4-dithianyl-2,5-diols as sulfur donors, reacting with cyanoacetone to yield the target scaffold [7]. The mechanism involves a Knoevenagel condensation between the ketone and α-cyanoester, followed by sulfur incorporation and cyclization [2] [5].
Recent adaptations of the Gewald reaction have improved yields and reduced reaction times. For example, microwave irradiation accelerates the sulfur incorporation step, achieving cyclization in minutes rather than hours [2]. Additionally, the use of solid-supported bases, such as potassium carbonate on alumina, facilitates easier workup and higher purity [5].
Electrocyclization strategies leverage conjugated enamine systems to access the thiophene ring. Keteniminium salts, generated from α,β-unsaturated nitriles and amines, undergo [4+2] cycloaddition with thiocarbonyl compounds to form 3-aminothiophene derivatives. While less explored, this method offers atom economy and avoids harsh reaction conditions.
One-pot methodologies streamline synthesis by combining multiple steps into a single reactor. A modified Gewald protocol developed by Nicolaou et al. integrates Knoevenagel condensation, sulfur cyclization, and in situ amidation using ammonium acetate, directly yielding 3-aminothiophene-2-carboxamide in 68% yield [5]. Multicomponent reactions employing isocyanides, aldehydes, and thioglycolic acid derivatives further enhance efficiency, enabling the assembly of polysubstituted thiophenes in a single operation [4].
Transition metal catalysis has been employed to functionalize preformed thiophene cores. For instance, palladium-catalyzed cross-coupling reactions install aryl or heteroaryl groups at the 5-position of 3-aminothiophene-2-carboxamide [5]. Organocatalytic approaches, though less common, utilize proline derivatives to asymmetric allylic amination, enabling enantioselective synthesis of chiral thiophene analogs.
Sustainable synthetic practices have been integrated into 3-aminothiophene-2-carboxamide production. Solvent-free Gewald reactions under ball-milling conditions reduce waste generation [2]. Aqueous micellar catalysis, using surfactants like SDS, improves reaction rates and eliminates organic solvents [5]. Additionally, biocatalytic methods employing lipases or transaminases are under investigation for enantioselective amide bond formation.
| Method | Yield (%) | Steps | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Cyclization | 45–60 | 3–4 | 8–12 h | High functional group tolerance | Harsh bases, moderate yields |
| Gewald Reaction | 65–85 | 1–2 | 2–6 h | Scalable, one-pot | Requires elemental sulfur |
| Multicomponent | 70–90 | 1 | 1–3 h | Atom economy, rapid | Limited substrate scope |
| Metal-Catalyzed | 50–75 | 2–3 | 4–8 h | Versatile functionalization | Costly catalysts, purification |
The Gewald reaction proceeds through a Knoevenagel condensation between a ketone and α-cyanoester, forming an α,β-unsaturated nitrile intermediate [2]. Sulfur incorporation remains mechanistically ambiguous but likely involves radical or nucleophilic pathways [2] [7]. Cyclization via intramolecular thiolate attack on the nitrile group generates the thiophene ring, followed by tautomerization to the aromatic 2-aminothiophene [5].
In Fiesselmann-type cyclizations, deprotonation of thioglycolic acid esters initiates nucleophilic attack on α,β-acetylenic esters, forming a thiolane intermediate [3]. Subsequent elimination of an alcoholate and thioglycolic acid ester yields an α,β-unsaturated ketone, which tautomerizes to the final product [3].
Acute Toxic;Irritant